molecular formula C17H22F2N2O2 B6125090 1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone

1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone

Cat. No. B6125090
M. Wt: 324.36 g/mol
InChI Key: LEJGGLFZSAGCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone (DFB) is a chemical compound that has been widely studied for its potential pharmacological applications. DFB is a piperidine derivative that has been shown to have a variety of effects on the human body, including analgesic, anesthetic, and anticonvulsant properties. In

Scientific Research Applications

1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been studied for its potential use as an analgesic, anesthetic, and anticonvulsant. It has also been investigated for its potential to treat addiction and as a potential treatment for Parkinson's disease.

Mechanism of Action

1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone is believed to act as a GABA-A receptor agonist, which enhances the inhibitory neurotransmission in the central nervous system. It also has been shown to enhance the activity of the dopamine transporter, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been shown to have analgesic, anesthetic, and anticonvulsant effects in animal studies. It has also been shown to have potential neuroprotective effects and to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone in lab experiments is its potential to act as an analgesic, anesthetic, and anticonvulsant. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

Future research on 1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone could focus on further investigating its potential use as an analgesic, anesthetic, and anticonvulsant. It could also explore its potential use in the treatment of addiction and Parkinson's disease. Additionally, further studies on the safety and efficacy of 1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone in humans are needed.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone involves the reaction of 2,3-difluorobenzylamine with 3-(1-pyrrolidinylmethyl)-2-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield 1-(2,3-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone.

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2/c18-14-6-3-5-13(15(14)19)11-21-10-4-7-17(23,16(21)22)12-20-8-1-2-9-20/h3,5-6,23H,1-2,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJGGLFZSAGCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCCN(C2=O)CC3=C(C(=CC=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0117004.P001

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